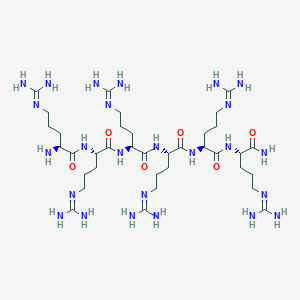

L-Argininamide, L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

L-Argininamide, L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl- is a complex peptide compound composed of multiple arginine residues Arginine is a semi-essential amino acid that plays a crucial role in various physiological processes, including protein synthesis, wound healing, and immune function

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Argininamide, L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl- typically involves peptide coupling reactions. One common method is the use of solid-phase peptide synthesis (SPPS), where the peptide chain is assembled step-by-step on a solid support. The process involves the following steps:

Attachment of the first amino acid: The first arginine residue is attached to a resin.

Deprotection and coupling: The protecting group on the amino acid is removed, and the next arginine residue is coupled using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

Repetition: Steps 2 and 3 are repeated until the desired peptide length is achieved.

Cleavage and purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of L-Argininamide, L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl- may involve recombinant DNA technology. This method uses genetically engineered microorganisms to produce the peptide in large quantities. The process includes:

Gene synthesis: The gene encoding the peptide is synthesized and inserted into a plasmid vector.

Transformation: The plasmid is introduced into a host organism, such as Escherichia coli.

Expression and purification: The host organism expresses the peptide, which is then purified using affinity chromatography.

Chemical Reactions Analysis

Types of Reactions

L-Argininamide, L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl- can undergo various chemical reactions, including:

Oxidation: The guanidino group of arginine can be oxidized to form nitric oxide (NO), a signaling molecule.

Reduction: Reduction reactions can modify the peptide’s structure and function.

Substitution: Substitution reactions can introduce different functional groups into the peptide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or nitric oxide synthase (NOS) enzymes.

Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4).

Substitution: Reagents like N-hydroxysuccinimide (NHS) esters for introducing functional groups.

Major Products

Oxidation: Nitric oxide (NO) and citrulline.

Reduction: Modified peptide with reduced functional groups.

Substitution: Peptide with new functional groups attached.

Scientific Research Applications

L-Argininamide, L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl- has diverse applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its role in cellular signaling and immune response.

Medicine: Potential therapeutic applications in cardiovascular diseases due to its ability to produce nitric oxide.

Industry: Utilized in the production of functional foods and nutraceuticals.

Mechanism of Action

The mechanism of action of L-Argininamide, L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl- involves its interaction with various molecular targets and pathways:

Nitric oxide production: The guanidino group of arginine residues can be oxidized to produce nitric oxide, a potent vasodilator.

Protein synthesis: The peptide can be incorporated into proteins, influencing their structure and function.

Immune modulation: Arginine residues play a role in modulating immune responses by influencing the activity of immune cells.

Comparison with Similar Compounds

Similar Compounds

L-Arginine: A single arginine residue with similar physiological functions.

L-Arginyl-L-arginine: A dipeptide with two arginine residues.

L-Arginyl-L-arginyl-L-arginine: A tripeptide with three arginine residues.

Properties

Molecular Formula |

C36H75N25O6 |

|---|---|

Molecular Weight |

954.1 g/mol |

IUPAC Name |

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide |

InChI |

InChI=1S/C36H75N25O6/c37-19(7-1-13-51-31(39)40)26(63)58-21(9-3-15-53-33(43)44)28(65)60-23(11-5-17-55-35(47)48)30(67)61-24(12-6-18-56-36(49)50)29(66)59-22(10-4-16-54-34(45)46)27(64)57-20(25(38)62)8-2-14-52-32(41)42/h19-24H,1-18,37H2,(H2,38,62)(H,57,64)(H,58,63)(H,59,66)(H,60,65)(H,61,67)(H4,39,40,51)(H4,41,42,52)(H4,43,44,53)(H4,45,46,54)(H4,47,48,55)(H4,49,50,56)/t19-,20-,21-,22-,23-,24-/m0/s1 |

InChI Key |

BMLTZEAFQLJTIZ-BTNSXGMBSA-N |

Isomeric SMILES |

C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N)CN=C(N)N |

Canonical SMILES |

C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)N)CN=C(N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,7S,8R,9S,12S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[(3S)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12823267.png)

![(3R,3aS,4S,4aS,7R,9aR)-1,3,3a,4,4a,5,6,7,8,9a-Decahydro-3-methyl-7-nitro-1-oxo-N,N-diphenylnaphtho[2,3-c]furan-4-carboxamide](/img/structure/B12823282.png)

![4-Methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B12823319.png)

![1-[4-Hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12823342.png)